- Diastereoselective allylations and crotylations under phase-transfer conditions using trifluoroborate salts: an application to the total synthesis of (-)-tetrahydrolipstatinTetrahedron Letters, 2003, 44(44), 8051-8055,
Cas no 96829-58-2 (Orlistat)

Orlistat 化学的及び物理的性質
名前と識別子
-
- Orlistat
- N-FORMYL-L-LEUCINE (1S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]DODECYL ESTER
- RO-18-0647
- (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID (S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]-DODECYL ESTER
- (-)-TETRAHYDROLIPSTATIN
- XENICAL
- (-)-Tetrahydrolipstatin(EquivalentToOrlistat)
- Orlipastat
- Xenical, (-)-Tetrahydrolipstatin, N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester,
- Orlistat, Tetrahydolipstat
- ORLIPASTATUM
- (-)-Tetrahydrolipstatin, Ro-18-0647, N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
- L-Leucine, N-formyl-, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
- N-Formyl-L-leucine (1S)-1-[[(2S)-3α-hexyl-4-oxooxetan-2β-yl]methyl]dodecyl ester
- N-Formyl-L-leucine (S)-1-[[(2S)-3α-hexyl-4-oxooxetane-2β-yl]methyl]dodecyl ester
- Orlistat Powder
- (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID
- [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate
- 002
- Alli
- Ro 18-0647
- Tetrahydrolipstatin
- THLP
- (−)-Tetrahydrolipstatin
- Orlipastatum [INN-Latin]
- C29H53NO5
- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate
- Orlistat (Alli, Xenical)
- MLS002207022
- N-Formyl-L-le
- L-Leucine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester, [2S-[2α(R*),3β]]- (ZCI)
- L
- Listata
- Ro 18-0647/002
- 96829-58-2
- MLS001423955
- ORLISTAT [MART.]
- NCGC00165856-14
- SW197481-2
- NSC 758881
- NCGC00165856-15
- AHLBNYSZXLDEJQ-FWEHEUNISA-N
- HSDB 7556
- Orlistat (Standard)
- Tox21_111437_1
- R-212
- ORLISTAT [JAN]
- N-formyl-L-leucine (1S)-1-{[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl}dodecyl ester
- SR-01000759417
- HMS3413P06
- BRD-K63343048-001-12-2
- Ro18-0647
- DB01083
- N-formyl-L-leucine-(S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester
- Ro-18-0647/002
- UNII-95M8R751W8
- HMS3677P06
- N-Formyl-L-leucine, ester with (3S,4S)-3-hexyl-4-((2S)-2-hydroxytridecyl)-2-oxetanone
- ORLISTAT [INN]
- s1629
- Q424163
- Q-201519
- HMS2051I08
- (-)-tetrahydrolipostatin
- N-formyl-L-leucine (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
- 95M8R751W8
- tetrahydrolipastatin
- AB00639987-09
- CHEBI:94686
- ORLISTAT [USP-RS]
- ORLISTAT [ORANGE BOOK]
- CCG-100851
- SMR000466339
- NC00101
- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate
- MFCD05662360
- HY-B0218R
- NCGC00165856-01
- DTXCID40820067
- O0381
- CAS-96829-58-2
- ORLISTAT [VANDF]
- CS-0694775
- L-Leucine, N-formyl-, 1-((3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester, (2S-(2alpha(R*),3beta))-
- EN300-268136
- Orlistat, >=98%, solid
- BDBM24567
- 104872-04-0
- Ro-180647002
- BIDD:GT0853
- NCGC00095128-01
- Tetrahydrolipstatin;Ro-18-0647
- BCP0726000044
- DTXSID8023395
- NCGC00165856-03
- Ro-180647-002
- Orlistat [USAN:INN:BAN]
- L-Leucine, N-formyl-, (1S)-1-(((2S,3S)-3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester
- Xenical (TN)
- ORLISTAT [WHO-DD]
- (-)-Tetrahydrolipstatin; Orlistat; Ro 18-0647/002; Tetrahydrolipstatin; Xenical; L-Leucine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester, [2S-[2alpha(R*),3beta]]-
- SR-01000759417-5
- SCHEMBL16408
- ORLISTAT [EMA EPAR]
- ORLISTAT [MI]
- [(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-oxetan-2-yl]methyl]dodecyl] (2S)-2-formamido-4-methyl-pentanoate
- HB4009
- BRD-K63343048-001-13-0
- MLS000759448
- BO164179
- NCGC00165856-02
- HY-B0218
- [(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
- Tox21_111437
- SR-01000759417-7
- CHEMBL175247
- AB00639987_10
- NS00004788
- 2-formamido-3-[(3-hexyl-4-oxo-oxetan-2-yl)methyl]-2-isobutyl-tetradecanoate
- GTPL5277
- D04028
- Lipase Inhibitor, THL
- ORLISTAT [HSDB]
- BCP9001031
- L-LEUCINE, N-FORMYL-, 1-((3-HEXYL-4-OXO-2-OXETANYL)METHYL)DODECYL ESTER, (2S-(2.ALPHA.(R*),3.BETA.))-
- ORLISTAT [USP MONOGRAPH]
- THL
- Z2379810072
- NSC-758881
- orlistatum
- Orlistat (JAN/USP/INN)
- R212
- ORLISTAT [USAN]
- (2S)-2-formamido-4-methylpentanoic acid [(2S)-1-[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]tridecan-2-yl] ester
- Orlistat, United States Pharmacopeia (USP) Reference Standard
- KS-1183
- AKOS015894875
- (S)-((S)-1-((2S,3S)-3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl) 2-formamido-4-methylpentanoate
- Orlistat, Pharmaceutical Secondary Standard; Certified Reference Material
-
- MDL: MFCD05662360
- インチ: 1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1
- InChIKey: AHLBNYSZXLDEJQ-FWEHEUNISA-N
- ほほえんだ: C([C@@H]1OC(=O)[C@H]1CCCCCC)[C@H](CCCCCCCCCCC)OC(=O)[C@@H](NC=O)CC(C)C
- BRN: 3658031
計算された属性
- せいみつぶんしりょう: 495.39200
- どういたいしつりょう: 495.392
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 23
- 複雑さ: 579
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 10
- トポロジー分子極性表面積: 81.7
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 0.976
- ゆうかいてん: 43.0 to 47.0 deg-C
- ふってん: 615.9°C at 760 mmHg
- フラッシュポイント: 326.3 oC
- 屈折率: 1.469
- ようかいど: DMSO: 19 mg/mL
- PSA: 81.70000
- LogP: 7.90870
- マーカー: 6869
- ひせんこうど: -33 - -36° (c=1, CHCl3)
Orlistat セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- RTECS番号:OH3167600
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Orlistat 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Axon Medchem | 3500-2 x 50 mg |
Orlistat |
96829-58-2 | 99% | 2 x 50 mg |
€180.00 | 2023-07-10 | |
Ambeed | A512085-25g |
(S)-(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate |
96829-58-2 | 98% | 25g |
$107.0 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0381-1g |
Orlistat |
96829-58-2 | 97.0%(LC&N) | 1g |
¥3840.0 | 2022-06-10 | |
TRC | O686500-100mg |
Orlistat |
96829-58-2 | 100mg |
$ 136.00 | 2023-09-06 | ||
abcr | AB349468-1g |
Orlistat, 97%; . |
96829-58-2 | 97% | 1g |
€78.90 | 2025-02-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O86470-5g |
Orlistat |
96829-58-2 | 5g |
¥128.0 | 2021-09-08 | ||
Key Organics Ltd | KS-1183-1MG |
Orlistat |
96829-58-2 | >97% | 1mg |
£36.00 | 2025-02-08 | |
DC Chemicals | DCAPI1397-250 mg |
Orlistat (Alli, Xenical) |
96829-58-2 | >99% | 250mg |
$500.0 | 2022-02-28 | |
Key Organics Ltd | AS-14317-1MG |
Orlistat |
96829-58-2 | >98% | 1mg |
£36.00 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159936-100mg |
Orlistat |
96829-58-2 | >97.0%(HPLC) | 100mg |
¥29.90 | 2023-09-01 |
Orlistat 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- A Concise, Phosphate-Mediated Approach to the Total Synthesis of (-)-TetrahydrolipstatinOrganic Letters, 2010, 12(7), 1556-1559,
ごうせいかいろ 3
1.2 Reagents: Water
- Process for the preparation of orlistat via formylation of amino-orlistat with formic acid anhydride, World Intellectual Property Organization, , ,
ごうせいかいろ 4
- Stereoselective syntheses of (-)-tetrahydrolipstatin via Prins cyclizationsTetrahedron Letters, 2006, 47(29), 4995-4998,
ごうせいかいろ 5
1.2 Solvents: Dichloromethane ; 10 - 20 min, rt → 65 °C
- Method for preparing weight-reducing medicine orlistat from lipstatin, China, , ,
ごうせいかいろ 6
1.2 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Toluene , Tetrahydrofuran ; 0 °C; 3 h, rt
- MNBA-Mediated β-Lactone Formation: Mechanistic Studies and Application for the Asymmetric Total Synthesis of TetrahydrolipstatinJournal of Organic Chemistry, 2012, 77(11), 4885-4901,
ごうせいかいろ 7
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, rt → 40 °C
1.3 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 0 - 5 °C
- Preparation of orlistat and its intermediate, China, , ,
ごうせいかいろ 8
1.2 Reagents: Sodium borohydride ; 2 - 4 h, 15 °C
1.3 Reagents: Water ; cooled
- Improved synthetic method of antiobesity agent Orlistat, China, , ,
ごうせいかいろ 9
- Oxazoline N-Oxide-Mediated [2+3] Cycloadditions. Application to a Synthesis of (-)-TetrahydrolipstatinOrganic Letters, 1999, 1(5), 753-755,
ごうせいかいろ 10
1.2 Reagents: Azobisisobutyronitrile ; 30 min, 0 °C; 0 °C → rt; 12 h, rt
- Process for preparation of Orlistat and intermediate, China, , ,
ごうせいかいろ 11
- A chiron approach to (-)-tetrahydrolipstatinSynthesis, 2006, (22), 3888-3894,
ごうせいかいろ 12
- Method for preparing orlistat, World Intellectual Property Organization, , ,
Orlistat Raw materials
- (3S,4S)-3-Hexyl-4-(2R)-2-hydroxytridecyl-2-oxetanone
- formic acid anhydride
- 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-
- (αS)-N,N,N,α-Tetramethylbenzenemethanaminium
- (2S,3S,5R)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-hexyl-3-hydroxyhexadecanoic acid
- L-Leucine, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecylester
- Lipstatin
- N-Formyl-L-leucine
Orlistat Preparation Products
Orlistat サプライヤー
Orlistat 関連文献
-
Sylvain Aubry,Geneviève Aubert,Thierry Cresteil,David Crich Org. Biomol. Chem. 2012 10 2629
-
Serina L. Robinson,James K. Christenson,Lawrence P. Wackett Nat. Prod. Rep. 2019 36 458
-
Chandrika Bendigiri,K. Harini,Sajal Yenkar,Smita Zinjarde,R. Sowdhamini,Ameeta RaviKumar RSC Adv. 2018 8 12918
-
Nagashree Shamarao,Mukunda Chethankumar Food Funct. 2022 13 6036
-
5. Recent advancements in pharmacological strategies to modulate energy balance for combating obesityBenudhara Pati,Satyabrata Sendh,Bijayashree Sahu,Sunil Pani,Nivedita Jena,Naresh Chandra Bal RSC Med. Chem. 2023 14 1429
-
6. Stereocontrol in organic synthesis using silicon-containing compounds. A synthesis of (–)-tetrahydrolipstatin using the alkylation of a β-silyl ester and the hydroboration of an allylsilaneIan Fleming,Nicholas J. Lawrence J. Chem. Soc. Perkin Trans. 1 1998 2679
-
Arun K. Ghosh,Chunfeng Liu Chem. Commun. 1999 1743
-
Layla Aitlhadj,Stephen R. Stürzenbaum Toxicol. Res. 2013 2 145
-
Punit Kumar,Kashyap Kumar Dubey RSC Adv. 2015 5 86954
-
Zhitong Deng,Cong Meng,Haodong Huang,Siyu Song,Linchun Fu,Zhuotao Fu Food Funct. 2022 13 8829
Orlistatに関する追加情報
Orlistat (CAS No. 96829-58-2): A Comprehensive Guide to Its Properties, Applications, and Market Trends
Orlistat, with the CAS number 96829-58-2, is a well-known pharmaceutical compound primarily used as an anti-obesity medication. This lipase inhibitor has gained significant attention due to its effectiveness in weight management, making it a popular topic in health and wellness discussions. In this article, we will explore the chemical properties of Orlistat, its mechanism of action, therapeutic applications, and current market trends.
The chemical structure of Orlistat is characterized by its ability to bind to pancreatic and gastric lipases, enzymes responsible for breaking down dietary fats. By inhibiting these enzymes, Orlistat prevents the absorption of approximately 30% of dietary fats, which are then excreted unchanged. This unique mechanism has made it a cornerstone in the treatment of obesity, especially when combined with lifestyle modifications.
One of the most frequently asked questions about Orlistat is its safety profile. Clinical studies have shown that while the drug is generally well-tolerated, it may cause gastrointestinal side effects such as oily stools and flatulence. However, these effects are often temporary and can be mitigated by adhering to a low-fat diet. The efficacy of Orlistat in weight loss has been demonstrated in numerous trials, with patients achieving significant reductions in body weight over a 6-12 month period.
In recent years, the demand for Orlistat-based products has surged, driven by the global obesity epidemic and increasing awareness of metabolic health. The compound is available under various brand names, including Xenical and Alli, and is often featured in discussions about non-surgical weight loss solutions. Its over-the-counter availability in some regions has further boosted its popularity among consumers seeking accessible weight management options.
Another hot topic related to Orlistat is its role in managing conditions like type 2 diabetes and hyperlipidemia. Research suggests that the drug not only aids in weight reduction but also improves glycemic control and lipid profiles in obese patients. This dual benefit has positioned Orlistat as a valuable tool in the fight against metabolic syndrome, a cluster of conditions that increase the risk of heart disease and stroke.
The market for Orlistat continues to evolve, with pharmaceutical companies investing in innovative formulations to enhance patient compliance and reduce side effects. For instance, extended-release versions and combination therapies are being explored to improve the drug's overall efficacy. Additionally, the rise of telemedicine and online pharmacies has made Orlistat more accessible to a broader audience, further driving its market growth.
From a regulatory perspective, Orlistat is approved by major health authorities, including the FDA and EMA, underscoring its safety and efficacy. However, it is essential to use the medication under medical supervision, especially for individuals with pre-existing conditions or those taking other medications. The recommended dosage of Orlistat typically ranges from 60 mg to 120 mg, taken with meals containing fats.
In conclusion, Orlistat (CAS No. 96829-58-2) remains a pivotal player in the field of weight management and metabolic health. Its unique mechanism of action, coupled with its proven clinical benefits, makes it a sought-after solution for individuals struggling with obesity. As research continues to uncover new applications and formulations, the future of Orlistat looks promising, offering hope to millions worldwide.
96829-58-2 (Orlistat) 関連製品
- 111466-61-6((S,R,R,R)-Orlistat)
- 130793-27-0(N-Formyl-L-leucine (3S,4R,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester)
- 111466-62-7((S,S,R,R)-Orlistat)
- 20859-02-3((S)-2-amino-3,3-dimethylbutanoic acid)
- 3234-28-4(1,2-epoxytetradecane)
- 96829-59-3(Lipstatin)
- 113276-96-3(L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester)
- 6113-61-7(N-Formyl-L-leucine)
- 1421747-19-4(N-Hydroxy Lorcaserin)
- 1421465-85-1(N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide)

